![molecular formula C16H17N3O3S B2982933 ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate CAS No. 1171794-23-2](/img/structure/B2982933.png)

ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

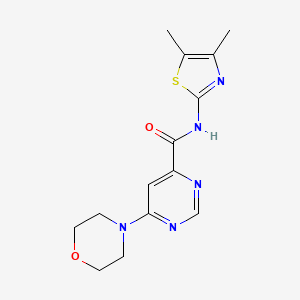

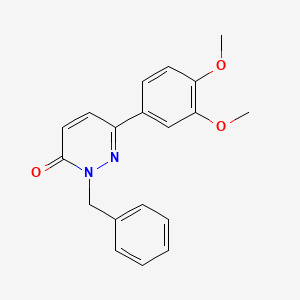

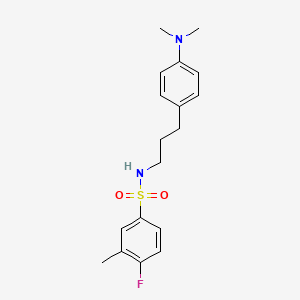

Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as Ethyl (4-Methylphenyl)(oxo)acetate, Ethyl 4-Methylbenzoylformate, and Ethyl (4-Methylphenyl)glyoxylate .

Molecular Structure Analysis

The molecular structure of this compound can be confirmed through various spectroscopic techniques. NMR spectroscopy can also be used to confirm its structure .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a boiling point of 304 °C and a flash point of 128 °C . The specific gravity at 20/20 is 1.09 . Its purity, as determined by Gas Chromatography (GC), is reported to be more than 98.0% .Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Design

This compound can serve as a building block in organic synthesis, particularly in the design and development of new pharmaceuticals. Its structure, which includes a thieno[3,4-c]pyrazole moiety, is of interest due to the pharmacological properties associated with pyrazole derivatives . These properties make it a valuable precursor in the synthesis of compounds with potential therapeutic effects.

Material Science

In material science, the compound’s unique chemical structure could be utilized in the development of organic semiconductors. Thieno[3,4-c]pyrazole derivatives have shown promise in the creation of materials with good electronic properties, which are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Catalysis

The compound may act as a ligand for transition metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate to metals, potentially leading to catalysts that are useful in various chemical reactions, including those that are important in industrial processes .

Biological Studies

Ethyl 2-oxoacetate derivatives are known to have biological activity. This particular compound could be studied for its bioactivity, including potential antibacterial, antifungal, or anticancer properties. It could also serve as a scaffold for the development of new bioactive molecules .

Agricultural Chemistry

Compounds with the thieno[3,4-c]pyrazole core have been explored for their use in agriculture. They could be investigated for their potential as novel pesticides or herbicides, contributing to the development of new products to protect crops against pests and diseases .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the compound undergoes a series of reactions involving initial thiohydrazonate formation, intermolecular cyclization, and elimination of a water molecule or through 1,3-dipolar cycloaddition of nitrile imine to the c=s double bond to afford thiadiazole via elimination of nh3 .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19221) and physical state (solid) suggest that it may have certain pharmacokinetic properties .

Result of Action

A compound with a similar structure displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin b deoxycholate . This suggests that this compound may also have significant biological activity.

Propiedades

IUPAC Name |

ethyl 2-[[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVULYPADXYHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)

![3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2982854.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)

![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)